Hesperetin Triacetate

Phosphodiesterase Inhibition Inflammation COPD

Procure Hesperetin Triacetate for unique dual PDE3/4 inhibition. Unlike hesperetin, its acetylation enhances lipophilicity and enables PDE3/4 activity, critical for anti-inflammatory/asthma research. Ideal for ADME studies & formulation development where a lipophilic, homogeneous flavanone is required.

Molecular Formula C22H20O9
Molecular Weight 428.393
CAS No. 73489-97-1
Cat. No. B585252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHesperetin Triacetate
CAS73489-97-1
Synonyms(S)-5,7-Bis(acetyloxy)-2-[3-(acetyloxy)-4-methoxyphenyl]-2,3-dihydro-4H-1-benzopyran-4-one;  Hesperetin Triacetate;  Tri-O-acetylhesperetin
Molecular FormulaC22H20O9
Molecular Weight428.393
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C(=O)CC(O2)C3=CC(=C(C=C3)OC)OC(=O)C)C(=C1)OC(=O)C
InChIInChI=1S/C22H20O9/c1-11(23)28-15-8-20(30-13(3)25)22-16(26)10-18(31-21(22)9-15)14-5-6-17(27-4)19(7-14)29-12(2)24/h5-9,18H,10H2,1-4H3/t18-/m0/s1
InChIKeyJXQZPLOAXXMSJR-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hesperetin Triacetate (CAS 73489-97-1) Overview: Procurement-Ready Profile of a Modified Citrus Flavonoid


Hesperetin Triacetate (HTA; CAS 73489-97-1) is a synthetically acetylated derivative of the citrus flavanone hesperetin, distinguished by the substitution of all three hydroxyl groups (positions 5, 7, and 3') with acetate moieties [1]. This tri-esterification yields a molecular formula of C₂₂H₂₀O₉ and a molecular weight of 428.39 g/mol, which fundamentally alters the compound's physicochemical properties, including lipophilicity and solubility, relative to its parent aglycone . As a derivative within the broader flavonoid class, HTA is characterized not as a naturally abundant extractive but as a purpose-synthesized research intermediate, typically derived from hesperetin via acetylation [2]. Its structural modifications are explicitly designed to enhance bioavailability and modulate biological activity, positioning it as a specialized tool for investigating flavanone pharmacology and for developing advanced formulations [3].

Why Hesperetin Triacetate (CAS 73489-97-1) Cannot Be Substituted with Generic Hesperetin: Evidence for Material-Specific Selection


Directly substituting hesperetin for hesperetin triacetate in experimental or formulation workflows is scientifically untenable due to fundamental, quantifiable differences in both pharmacodynamics and pharmacokinetics. Acetylation does not merely represent an inert pro-drug strategy; it alters the compound's intrinsic biological activity profile. For instance, hesperetin triacetate (HTA) exhibits dual inhibitory activity against phosphodiesterases 3 and 4 (PDE3 and PDE4), whereas the parent compound hesperetin does not, a functional distinction with significant implications for anti-inflammatory and bronchodilatory research [1]. Furthermore, the triacetate modification substantially enhances lipophilicity, which is a critical determinant of membrane permeability and, consequently, bioavailability . These differences are not incremental but categorical, meaning that data generated with hesperetin cannot reliably predict the performance or utility of HTA. The selection of this specific derivative is therefore mandatory for studies targeting PDE3/4 pathways or for applications requiring a lipophilic, acetylated flavanone scaffold.

Quantitative Differentiation of Hesperetin Triacetate (CAS 73489-97-1): A Comparative Evidence Guide for Scientific Selection


Dual PDE3/PDE4 Inhibition and Superior Therapeutic Ratio of Hesperetin Triacetate versus Parent Hesperetin

Hesperetin triacetate (HTA) demonstrates a unique, dual inhibitory profile against phosphodiesterase 3 (PDE3) and 4 (PDE4), a property not shared by the parent compound hesperetin [1]. Quantitatively, HTA inhibits PDE3 and PDE4 with IC50 values of 28.6 µM and 14.4 µM, respectively [1]. This is in stark contrast to hesperetin, which exhibits no measurable PDE3 inhibition [1]. Furthermore, the therapeutic ratio for PDE4 inhibition, calculated as the ratio of the high-affinity rolipram binding site concentration (PDE4H, associated with adverse effects) to the low-affinity catalytic site concentration (PDE4L, associated with therapeutic benefit), is markedly high for HTA. HTA displays a PDE4H/PDE4L ratio of 20.8, which is substantially more favorable than that of hesperetin, which has a ratio of 10.3 [1]. This indicates a potentially better safety profile by dissociating therapeutic from emetic effects.

Phosphodiesterase Inhibition Inflammation COPD

Lipophilicity-Driven Enhancement: Theoretical Basis for Superior Bioavailability of Hesperetin Triacetate

Hesperetin triacetate is specifically synthesized to overcome the poor oral bioavailability of hesperetin, a limitation driven by low aqueous solubility and extensive phase II metabolism [1]. The acetylation of all three hydroxyl groups masks polar hydrogen bond donors, significantly increasing the compound's lipophilicity. While specific log P values for HTA are not always disclosed, its solubility profile confirms this change: HTA is practically insoluble in water but readily soluble in organic solvents like ethanol and methanol . This contrasts with hesperetin, which has a log P of approximately 2.5 and moderate solubility in polar solvents. The increased lipophilicity of HTA is expected to enhance passive diffusion across biological membranes, thereby improving intestinal absorption and overall bioavailability [1].

Bioavailability Lipophilicity ADME

Efficient Microwave-Assisted Synthesis: A Scalability Advantage for Hesperetin Triacetate Over Comparable Derivatives

The synthesis of hesperetin triacetate (HTA) can be achieved with high efficiency using microwave irradiation, a method that offers significant advantages in yield and reaction time over traditional thermal acetylation [1]. This methodology is directly comparable to the synthesis of naringenin triacetate, the analogous derivative of a closely related flavanone. Under the same microwave conditions, both HTA and naringenin triacetate are synthesized efficiently from their respective flavanone precursors in the presence of DMAP as a catalyst [1]. This parallel synthesis demonstrates that HTA's production is amenable to modern, rapid, and high-yielding synthetic protocols, which are critical for generating research quantities and supporting potential scale-up activities. The process overcomes the traditional limitations of acid hydrolysis in reflux, which yields ~90% for the aglycone precursor, by providing a streamlined, one-pot approach to the triacetate [1].

Synthetic Methodology Process Chemistry Scalability

Recommended Application Scenarios for Hesperetin Triacetate (CAS 73489-97-1) Based on Empirical Evidence


Investigating Dual PDE3/PDE4 Inhibition for Respiratory Diseases

This scenario is uniquely enabled by HTA. Unlike hesperetin, HTA functions as a dual inhibitor of PDE3 and PDE4 [1]. Researchers investigating the synergistic anti-inflammatory and bronchodilatory effects of combined PDE3/4 inhibition, particularly for potential treatments of asthma or COPD, should procure HTA for their in vitro and in vivo models. Its high PDE4H/PDE4L therapeutic ratio of 20.8 further positions it as a lead scaffold for developing safer PDE4 inhibitors [1].

Designing Bioavailability-Enhanced Flavonoid Formulations

The well-documented poor oral bioavailability of hesperetin (less than 20%) is a major hurdle in its therapeutic development [1]. Hesperetin triacetate, with its increased lipophilicity due to peracetylation, serves as a strategic starting material or a comparator in formulation science . It is ideal for studies aiming to compare passive membrane diffusion, assess the impact of acetylation on pharmacokinetic parameters, or develop novel drug delivery systems (e.g., lipid-based nanoparticles) that leverage the enhanced lipophilicity of acetylated flavonoids [2].

Standardizing Research with a Synthetic Flavanone Scaffold

For academic and industrial research groups requiring a consistent, well-defined flavanone derivative, HTA offers advantages over natural extracts. Its synthesis from hesperetin via acetylation (including an efficient microwave-assisted method) provides a route to a homogeneous compound with high purity, bypassing the variability associated with botanical sources [1]. This is particularly valuable for reproducible studies in medicinal chemistry, where HTA can serve as a lipophilic, acetyl-protected intermediate for further derivatization, or in biological assays requiring a stable and chemically defined test article.

Comparative Studies on Flavonoid Metabolism and Prodrug Strategy

The acetyl groups of HTA are metabolically labile, which underpins its function as a potential prodrug of hesperetin [1]. This makes HTA a critical tool for investigating the impact of esterification on the absorption, distribution, metabolism, and excretion (ADME) of flavonoids. Studies comparing the cellular uptake, intracellular deacetylation rates, and downstream biological effects of HTA versus hesperetin can provide fundamental insights into prodrug design for this class of natural products .

Quote Request

Request a Quote for Hesperetin Triacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.